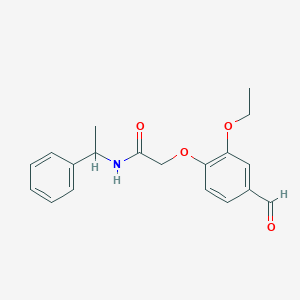

2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide

Description

2-(2-Ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide is an acetamide derivative featuring a phenoxy ring substituted with ethoxy and formyl groups at positions 2 and 4, respectively, and an N-(1-phenylethyl) side chain. Its molecular formula is C₁₉H₂₁NO₄ (molecular weight: 327.38 g/mol).

Properties

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-3-23-18-11-15(12-21)9-10-17(18)24-13-19(22)20-14(2)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHYDPIYPJZREW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide is a compound with notable potential in medicinal chemistry, particularly in the context of its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

- Molecular Formula : C19H21NO4

- Molecular Weight : 327.374 g/mol

- CAS Number : 692280-93-6

The compound features a phenoxy group, which is often associated with various biological activities, including anti-inflammatory and analgesic effects.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the ethoxy and formyl groups may enhance electron donation capabilities, thus neutralizing free radicals effectively.

2. Anti-inflammatory Effects

Studies have demonstrated that derivatives of acetamides can inhibit pro-inflammatory cytokines. The compound's structure suggests it may modulate pathways such as NF-kB, leading to reduced inflammation.

Mechanism of Action :

- Inhibition of NF-kB signaling pathway.

- Reduction in the production of TNF-alpha and IL-6.

3. Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's. The ability to cross the blood-brain barrier (BBB) is critical for its efficacy in treating central nervous system disorders.

Case Study :

A study on a related compound demonstrated significant improvement in cognitive function in scopolamine-induced memory impairment models, suggesting potential for similar effects with this compound.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Cholinesterase Inhibition : Compounds similar to this have shown promising results as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic signaling in the brain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

Halogenated Derivatives

- 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide (CAS 701289-18-1): Molecular Formula: C₁₉H₂₀BrNO₄ (406.27 g/mol). The 2,4-dimethylphenyl group enhances lipophilicity compared to the 1-phenylethyl substituent. Implications: Bromine’s electron-withdrawing effect may alter electronic distribution, affecting receptor binding or stability .

- 2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-phenethylacetamide (CAS 486994-22-3): Molecular Formula: C₁₉H₂₀INO₄ (453.27 g/mol). Key Differences: Iodine at position 6 increases steric bulk and polarizability. The phenethyl (vs. 1-phenylethyl) side chain reduces stereochemical complexity.

Fluorinated Derivatives

- N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30 from ): Molecular Formula: C₁₆H₂₂FNO₃ (307.35 g/mol). Key Differences: Fluorine at position 2 and a butyryl group at position 4 replace the ethoxy and formyl groups. Implications: Fluorine enhances metabolic stability and binding affinity in drug-receptor interactions. The butyryl group increases hydrophobicity .

Variations in the Acetamide Side Chain

Aromatic Substitutions

- 2-(2-Ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide (CAS 325856-53-9): Molecular Formula: C₁₇H₁₇NO₄ (290.75 g/mol). Key Differences: A 4-methylphenyl group replaces the 1-phenylethyl moiety. Implications: Reduced steric hindrance and lower molecular weight may improve solubility but decrease chiral specificity .

Chiral vs. Achiral Side Chains

- 2-Chloro-N-[(1S)-1-phenylethyl]acetamide (CAS 36293-01-3): Molecular Formula: C₁₀H₁₂ClNO (197.66 g/mol). Key Differences: Chloroacetamide replaces the phenoxy-acetamide backbone. The (S)-enantiomer is specified. Implications: Chlorine’s reactivity as a leaving group enables nucleophilic substitution, making this compound a precursor in synthesis. Stereochemistry may influence biological activity .

Functional Group Additions

- N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (Compound 20a from ): Molecular Formula: C₁₈H₂₀N₄O₃ (340.38 g/mol). Key Differences: A pyrrolotriazinone moiety replaces the formylphenoxy group.

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₉H₂₁NO₄ | 2-Ethoxy-4-formylphenoxy, 1-phenylethyl | 327.38 | Chiral center, formyl reactivity |

| 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide | C₁₉H₂₀BrNO₄ | 6-Bromo, 2,4-dimethylphenyl | 406.27 | High steric bulk, bromine reactivity |

| N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide | C₁₆H₂₂FNO₃ | 2-Fluoro, 4-butyryl | 307.35 | Enhanced metabolic stability |

| 2-Chloro-N-[(1S)-1-phenylethyl]acetamide | C₁₀H₁₂ClNO | Chloro, (S)-1-phenylethyl | 197.66 | Precursor for synthesis, chiral specificity |

Research Findings and Implications

- Synthetic Methods : The target compound’s synthesis likely parallels methods in (e.g., coupling bromoacetyl bromide with 1-phenylethylamine). Yield optimization may require adjustments for the formyl group’s sensitivity .

- Reactivity : The formyl group in the target compound offers a site for Schiff base formation or condensation reactions, enabling drug conjugate development .

Q & A

Q. What are the optimal synthetic routes for 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the phenoxyacetamide backbone via nucleophilic substitution between 2-ethoxy-4-formylphenol and chloroacetamide derivatives under alkaline conditions (e.g., K₂CO₃ in acetone at reflux) .

- Step 2: Coupling with 1-phenylethylamine via amidation, often using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Optimization: Reaction parameters (temperature, solvent polarity, and stoichiometry) must be tightly controlled to avoid side reactions. Thin-layer chromatography (TLC) and HPLC are recommended for intermediate monitoring .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ and fragmentation pattern .

- Infrared (IR) Spectroscopy: Detects formyl (C=O stretch at ~1680 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functionalities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Screening: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) at concentrations of 10–100 µg/mL .

- Enzyme Inhibition: Test against kinases or proteases (e.g., trypsin) via fluorometric or colorimetric assays (IC₅₀ determination) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (24–72 hr exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies?

Methodological Answer:

- Standardize Assay Conditions: Ensure consistent cell lines, solvent controls (e.g., DMSO ≤0.1%), and incubation times .

- Comparative SAR Analysis: Compare structural analogs (e.g., substituents on the phenyl ring or acetamide group) to identify critical functional groups (Table 1) .

- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to account for variability in experimental setups .

Q. Table 1: Example Structure-Activity Relationship (SAR) Data

| Substituent Position | Bioactivity (IC₅₀, µM) | Reference |

|---|---|---|

| 4-Formyl (Parent) | 12.3 ± 1.2 | |

| 4-Nitro | 8.7 ± 0.9 | |

| 4-Methoxy | >50 |

Q. What strategies enhance the compound’s selectivity for specific enzyme targets?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., cyclooxygenase-2) and identify steric/electronic clashes .

- Proteomic Profiling: Employ affinity chromatography or pull-down assays to map off-target interactions .

- Derivatization: Introduce bulky groups (e.g., tert-butyl) at the phenoxy position to reduce non-specific binding .

Q. How can reaction mechanisms for acetamide derivatization be validated?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Replace exchangeable protons (e.g., amide N-H) with deuterium to study rate-determining steps .

- Intermediate Trapping: Use quench-flow techniques with scavengers (e.g., TEMPO) to isolate reactive intermediates .

- Computational Modeling: Density Functional Theory (DFT) calculations to map energy profiles for key steps (e.g., amide bond formation) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, acetone) .

- Waste Disposal: Neutralize acidic/basic residues before disposal and segregate organic waste .

Data Contradiction Analysis

Q. Why do bioactivity results vary between in vitro and in vivo models?

Methodological Answer:

- Metabolic Stability: Assess hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid degradation pathways .

- Bioavailability: Measure plasma concentrations post-administration (LC-MS/MS) to correlate exposure with efficacy .

- Species-Specific Differences: Compare target homology (e.g., human vs. murine enzymes) using sequence alignment tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.